molecular formula C7H11NO B2693380 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one CAS No. 30217-25-5

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one

Cat. No.: B2693380
CAS No.: 30217-25-5
M. Wt: 125.171
InChI Key: OSXXYGGOROUGQQ-UHFFFAOYSA-N
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Description

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one, also known as 4-allyl-2-azetidinone, is a chemical compound with the CAS Number: 68485-52-9 . It has a molecular weight of 111.14 .


Synthesis Analysis

The synthesis of azetidin-2-one derivatives has been reported in various studies . For instance, one study described the synthesis of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines from the reaction of compound 2 with corresponding aromatic aldehydes . The reaction of these compounds with thioglycolic acid and thiolactic acid formed the corresponding thiazolidin-4-ones and with chloroacetylchloride, it gives azetidin-2-ones .


Molecular Structure Analysis

The molecular structure of this compound includes a four-membered azetidine ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 111.14 .

Scientific Research Applications

Antileishmanial Activity

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one and related compounds have been researched for their potential antileishmanial properties. Singh et al. (2012) synthesized a series of azetidin-2-ones and found that they showed marked improvement in anti-parasitic activity against Leishmania major, with some compounds displaying activity comparable to the clinically used antileshmanial drug, amphotericin B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Antimicrobial Applications

Azetidin-2-ones, including this compound, have been synthesized for potential antimicrobial applications. Ansari and Lal (2009) reported the synthesis of novel azetidin-2-ones with potential antimicrobial activity (Ansari & Lal, 2009). Patel and Patel (2017) also synthesized azetidin-2-one derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017).

Synthesis and Applications as Building Blocks

This compound and its derivatives have been synthesized and evaluated as building blocks in organic synthesis. Dao Thi et al. (2016) prepared 3-Methylene-4-(trifluoromethyl)azetidin-2-ones and evaluated them as novel building blocks for the preparation of mono- and spirocyclic 4-CF3-beta-lactams (Dao Thi et al., 2016).

Catalytic Asymmetric Addition

N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidin-2-ones, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. Wang et al. (2008) developed a method for this, achieving high enantioselectivity in various reactions (Wang et al., 2008).

Properties

IUPAC Name

4-methyl-4-prop-1-en-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5(2)7(3)4-6(9)8-7/h1,4H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXXYGGOROUGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1(CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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